molecular formula C10H16N4 B1471666 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine CAS No. 1503903-83-0

2-cyclopropyl-N4-propylpyrimidine-4,6-diamine

Cat. No.: B1471666
CAS No.: 1503903-83-0
M. Wt: 192.26 g/mol
InChI Key: KNALQJQDQQKJJX-UHFFFAOYSA-N
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Description

2-cyclopropyl-N4-propylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropyl-4-N-propylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-5-12-9-6-8(11)13-10(14-9)7-3-4-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNALQJQDQQKJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1). This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4. Its structure comprises a pyrimidine ring substituted with cyclopropyl and propyl groups at the N4 position. This specific substitution pattern is believed to influence its biological activity significantly.

The primary mechanism of action for this compound involves its role as a selective antagonist of PAR1.

Biochemical Pathways

  • Inhibition of PAR1 : The compound's inhibition of PAR1 impacts several pathways related to coagulation and inflammation. This action can lead to anticoagulant effects, which may be beneficial in conditions where blood clotting is a concern.
  • Cellular Signaling : The compound modulates various cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies have indicated that this compound may inhibit cancer cell proliferation. For example, it has shown efficacy against various tumor cell lines in vitro, suggesting potential applications in cancer therapy.

Anti-inflammatory Effects

The inhibition of PAR1 by this compound also suggests anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent antiproliferative effects.
Study 2 Showed that the compound modulates inflammatory responses in cellular models, reducing markers of inflammation.
Study 3 Investigated the pharmacokinetics and safety profile in animal models, indicating a favorable therapeutic window at specific dosages.

Cellular Effects

The compound affects various cellular functions:

  • Gene Expression : It alters the expression of genes involved in metabolic pathways.
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound can induce cell cycle arrest in cancer cells.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

  • Lower Doses : Associated with beneficial effects such as enhanced apoptosis in cancer cells.
  • Higher Doses : Potentially toxic effects have been noted, emphasizing the importance of dosage optimization in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-propylpyrimidine-4,6-diamine
Reactant of Route 2
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2-cyclopropyl-N4-propylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.